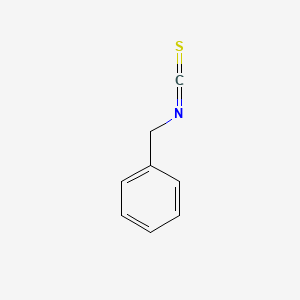

Benzyl Isothiocyanate

Vue d'ensemble

Description

L’iso-thiocyanate de benzyle est un composé naturel présent dans les plantes de la famille des moutardes, comme l’alliaire officinale, l’huile de pilu et les graines de papaye . Il s’agit d’un liquide incolore à jaune pâle, ayant une odeur caractéristique de cresson et un point d’ébullition de 242-243 °C . Ce composé est connu pour son activité chimioprotectrice, en particulier dans la prévention du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’iso-thiocyanate de benzyle peut être synthétisé par différentes méthodes. Une méthode courante consiste à faire réagir la benzylamine avec du disulfure de carbone, suivie d’un traitement au nitrate de plomb ou au chlorure de tosyle . Une autre méthode comprend les réactions de fragmentation des 1,4,2-oxathiazoles .

Méthodes de production industrielle : La production industrielle d’iso-thiocyanate de benzyle implique souvent la dégradation enzymatique de la glucotropaeoline par l’enzyme myrosinase, que l’on trouve dans des plantes comme les graines de papaye . Cette méthode est privilégiée en raison de son efficacité et de l’abondance naturelle des composés précurseurs.

Analyse Des Réactions Chimiques

Types de réactions : L’iso-thiocyanate de benzyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l’isocyanate de benzyle.

Réduction : Les réactions de réduction peuvent le convertir en benzylamine.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe isothiocyanate est remplacé par d’autres nucléophiles.

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés.

Principaux produits formés :

Oxydation : Isocyanate de benzyle.

Réduction : Benzylamine.

Substitution : Divers dérivés benzyliques substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L’iso-thiocyanate de benzyle a un large éventail d’applications dans la recherche scientifique :

Médecine : L’iso-thiocyanate de benzyle s’est avéré prometteur dans la recherche sur le cancer, en particulier dans le traitement du cancer du sein triple négatif et du cancer du poumon Il est également étudié comme une alternative aux antibiotiques.

Industrie : Il est utilisé dans la production d’arômes et de parfums en raison de son odeur caractéristique.

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action

BITC exhibits potent anticancer effects through various mechanisms, including:

- Induction of Apoptosis : BITC has been shown to induce apoptosis in multiple cancer cell lines, including breast, prostate, and gastric cancers. It activates caspases and generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA fragmentation .

- Cell Cycle Arrest : Research indicates that BITC can induce G2/M phase cell cycle arrest, effectively halting the proliferation of cancer cells .

- Inhibition of Metastasis : BITC has demonstrated the ability to inhibit metastasis in gastric cancer models, suggesting its potential as a chemotherapeutic agent .

Case Studies

A review of preclinical studies highlights BITC's effectiveness against various cancers:

Antimicrobial Activity

With rising concerns over antibiotic resistance, BITC has emerged as a promising alternative due to its antimicrobial properties. Studies have demonstrated that BITC exhibits significant antibacterial activity against various pathogens.

Comparative Efficacy

In a comparative study against Pseudomonas aeruginosa, BITC showed comparable or superior antimicrobial effects compared to conventional antibiotics like gentamicin sulfate while exhibiting low toxicity in vivo .

| Microorganism | BITC Efficacy | Comparison to Antibiotics |

|---|---|---|

| Pseudomonas aeruginosa | Comparable efficacy | Better immune response profile |

| Staphylococcus aureus | Effective in vitro | Lower toxicity than traditional antibiotics |

Anti-inflammatory Effects

BITC has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators and reduces oxidative stress markers.

- Mechanism : BITC modulates signaling pathways related to inflammation, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Neuroprotective Potential

Emerging research suggests that BITC may have neuroprotective effects. In models of ischemic stroke, BITC has shown promise in reducing neuronal damage and improving functional outcomes.

Mécanisme D'action

L’iso-thiocyanate de benzyle exerce ses effets par plusieurs mécanismes :

Activité antimicrobienne : Il perturbe l’intégrité des membranes cellulaires bactériennes, ce qui entraîne une diminution des niveaux d’ATP intracellulaires et une augmentation des niveaux d’ATP extracellulaires.

Traitement du cancer : Il induit l’autophagie et le stress du réticulum endoplasmique dans les cellules cancéreuses, ce qui entraîne l’arrêt du cycle cellulaire et l’inhibition de la prolifération cellulaire.

Comparaison Avec Des Composés Similaires

L’iso-thiocyanate de benzyle fait partie d’une grande famille d’isothiocyanates, qui comprend des composés comme l’isothiocyanate d’allyle, l’isothiocyanate de phénéthyle et le sulforaphane . Comparé à ces composés, l’iso-thiocyanate de benzyle est unique par ses fortes propriétés antimicrobiennes et chimioprotectrices .

Composés similaires :

Isothiocyanate d’allyle : Présent dans la moutarde et le raifort, connu pour son goût piquant et

Activité Biologique

Benzyl isothiocyanate (BITC) is a bioactive compound predominantly found in cruciferous vegetables such as broccoli, cabbage, and garden cress. Its biological activities have garnered significant attention due to its potential therapeutic effects against various diseases, particularly cancer and infections. This article reviews the biological activity of BITC, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Antimicrobial Activity

BITC has been investigated as a potential alternative to conventional antibiotics due to its potent antimicrobial properties. A recent study compared BITC to gentamycin sulfate and ceftiofur hydrochloride in a mouse model infected with Pseudomonas aeruginosa. The results indicated that BITC exhibited comparable or superior antimicrobial activity while causing less immune cell infiltration and no toxicity to surrounding tissues .

Table 1: Comparative Antimicrobial Effects of BITC

| Treatment | Inflammation Level | Microbial Load Reduction |

|---|---|---|

| Gentamycin Sulfate | Moderate | Significant |

| Ceftiofur Hydrochloride | High | Minimal |

| This compound | Low | Comparable to Gentamycin |

Anticancer Properties

BITC has shown promising results in inhibiting the growth of various cancer cells, particularly pancreatic cancer cells. Studies have demonstrated that BITC induces apoptosis through several mechanisms:

- Activation of MAPK Pathway : BITC treatment leads to the phosphorylation of ERK, JNK, and P38 MAPK family members, which are crucial for apoptosis induction .

- Cell Cycle Arrest : BITC causes G2/M phase arrest in cancer cells, leading to reduced proliferation .

- Reactive Oxygen Species Generation : The compound increases oxidative stress in cancer cells, contributing to cell death .

Case Study: Pancreatic Cancer

In a study involving pancreatic cancer cell lines (BxPC-3 and Panc-1), BITC was shown to suppress tumor growth by modulating the PI3K/AKT/FOXO signaling pathway. This modulation led to increased nuclear retention of FOXO1 and upregulation of pro-apoptotic proteins such as Bim, p27, and p21 .

Table 2: Mechanisms of BITC-Induced Apoptosis in Cancer Cells

| Mechanism | Description |

|---|---|

| MAPK Activation | Induces phosphorylation leading to apoptosis |

| Cell Cycle Arrest | Prevents cancer cell division |

| ROS Generation | Increases oxidative stress causing cell death |

| FOXO Pathway Modulation | Enhances expression of apoptotic factors |

Anti-Angiogenic Effects

BITC also plays a role in inhibiting angiogenesis, which is critical for tumor growth and metastasis. It has been shown to suppress the secretion of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2), both key players in angiogenesis . In vitro studies demonstrated that BITC significantly reduced neovascularization in models such as the rat aorta and chicken chorioallantoic membrane .

Summary of Biological Activities

This compound exhibits a multifaceted profile of biological activities that position it as a promising candidate for further research in therapeutic applications:

- Antimicrobial Activity : Effective against various pathogens with lower toxicity compared to traditional antibiotics.

- Anticancer Effects : Induces apoptosis in cancer cells through multiple pathways including MAPK activation and ROS generation.

- Anti-Angiogenic Properties : Inhibits tumor growth by blocking angiogenesis through suppression of VEGF and MMP-2.

Propriétés

IUPAC Name |

isothiocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKCFLQDBWCQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020155 | |

| Record name | Benzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellowish liquid; Strong penetrating aroma | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

242.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.121-1.127 | |

| Record name | Benzyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

622-78-6 | |

| Record name | Benzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isothiocyanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (isothiocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871J6YOR8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | Benzyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.